molecular formula C8H8O2S B1338496 2-Hydroxy-5-(methylthio)benzaldehyde CAS No. 67868-84-2

2-Hydroxy-5-(methylthio)benzaldehyde

Cat. No.: B1338496
CAS No.: 67868-84-2
M. Wt: 168.21 g/mol
InChI Key: UEFUHPOUXWUJPA-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(methylthio)benzaldehyde (HMTA) is an organic compound that belongs to the class of benzaldehydes. It is a colorless, slightly viscous liquid with a characteristic odor. HMTA is used as a preservative, an antioxidant, and a flavoring agent in food and beverages. It is also used in perfumes and cosmetics and as a pharmaceutical intermediate. HMTA is an important intermediate in the synthesis of various drugs and other compounds.

Scientific Research Applications

Chemosensor Development for pH Detection

2-Hydroxy-5-(methylthio)benzaldehyde derivatives have been utilized in the development of fluorescent chemosensors for pH detection. For instance, compounds synthesized from 4-methyl-2,6-diformylphenol and aminopyridine have shown significant fluorescence intensity changes in response to pH alterations, making them effective for distinguishing between normal and cancer cells based on pH variations. These chemosensors exhibit a remarkable increase in fluorescence intensity with pH, attributed mainly to the deprotonation of the phenolic OH group, enabling naked eye identification of different pH environments, which is crucial in various biochemical and medical applications (Dhawa et al., 2020).

Synthesis of Organic Compounds

The molecule has also found application in organic synthesis processes. For example, it has been involved in the synthesis of 2-(alkylamino)-1-arylethanols through a process that includes the formation of 5-aryloxazolidines as intermediates. Such synthetic routes are fundamental in the production of various organic compounds, including pharmaceuticals, demonstrating the molecule's versatility in organic chemistry (Moshkin & Sosnovskikh, 2013).

Spectroscopic and Biological Studies

Further research on this compound derivatives has included spectroscopic studies and evaluations of biological activities. These studies have focused on understanding the solvatochromism behavior of these compounds and their potential antioxidant and antibacterial properties. The findings from such research can inform the development of new drugs and therapeutic agents, highlighting the molecule's significance in medicinal chemistry (Kakanejadifard et al., 2013).

Safety and Hazards

The compound has been classified as having some hazards. It has the signal word “Warning” and the hazard statements H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided .

Properties

IUPAC Name

2-hydroxy-5-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFUHPOUXWUJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498102
Record name 2-Hydroxy-5-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67868-84-2
Record name 2-Hydroxy-5-(methylthio)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67868-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl magnesium bromide (38 mL of a 3.0 M solution in diethyl ether, 113.8 mmole) was chilled with an ice-water bath. To the chilled solution was added a solution of 4-(methylthio)phenol (15.95 g, 113.8 mmole) in diethyl ether (30 mL) over 0.15 hour during which time gas was evolved. The reaction was held at 0° C. for 0.5 hour, at room temperature for 0.5 hour, and the addition funnel replaced with a distillation head. Toluene (250 mL) and the diethyl ether were distilled out of the reactor. The reaction was cooled, toluene (250 mL) and hexamethylphosphoramide (HMPA) (19.8 mL, 20.4 g, 113.8 mmole) were added, and the resulting mixture was stirred for 0.25 hours. The distillation head was replaced with a condenser and paraformaldehyde (8.5 g, 284.4 mmole) was added. The reaction was heated to 90° C. for 3 hours. The reaction mixture was cooled to room temperature, was acidified with 1N HCl and the layers separated. The organic phase was washed with water, and with brine, dried over MgSO4, filtered, and concentrated in vacuo to yield a solid. This solid was purified by silica chromatography (hexanes-ethyl acetate, 5:1) yielding the salicylaldehyde as a yellow crystalline solid (6.01 g) of suitable purity to be used in the next reaction without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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